N,O-Di(DNP)-L-tyrosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

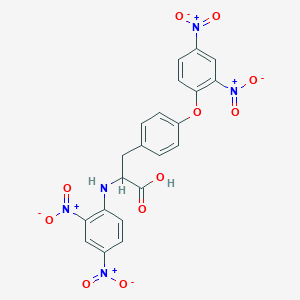

N,O-Di(DNP)-L-tyrosine is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of two 2,4-dinitrophenyl groups attached to the L-tyrosine molecule, which imparts distinct chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Di(DNP)-L-tyrosine typically involves the reaction of L-tyrosine with 2,4-dinitrofluorobenzene under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N,O-Di(DNP)-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The dinitrophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as triethylamine or pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce partially or fully reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N,O-Di(DNP)-L-tyrosine has several scientific research applications, including:

Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of amino acids and peptides.

Biology: Employed in biochemical studies to investigate protein-ligand interactions and enzyme kinetics.

Industry: Utilized in the synthesis of other complex organic molecules and as a standard in quality control processes.

Wirkmechanismus

The mechanism of action of N,O-Di(DNP)-L-tyrosine involves its interaction with specific molecular targets. The dinitrophenyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and protein modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,O-Bis(2,4-dinitrophenyl)-L-valine: Similar in structure but with L-valine instead of L-tyrosine.

N,O-Bis(2,4-dinitrophenyl)-L-phenylalanine: Contains L-phenylalanine in place of L-tyrosine.

N,O-Bis(2,4-dinitrophenyl)-L-tryptophan: Features L-tryptophan instead of L-tyrosine.

Uniqueness

N,O-Di(DNP)-L-tyrosine is unique due to the presence of the phenolic hydroxyl group in the tyrosine moiety, which can participate in additional hydrogen bonding and other interactions. This makes it particularly useful in studying protein-ligand interactions and enzyme mechanisms.

Biologische Aktivität

N,O-Di(DNP)-L-tyrosine is a derivative of the amino acid L-tyrosine, modified with dinitrophenyl (DNP) groups. This compound has garnered attention in the field of biochemistry for its potential biological activities, which are primarily linked to its interactions with various biological systems, including its roles in neurotransmitter synthesis, antioxidant properties, and possible therapeutic applications.

Chemical Structure and Properties

This compound consists of a phenolic hydroxyl group and two dinitrophenyl substituents. The presence of these functional groups enhances its reactivity and biological activity compared to native L-tyrosine. The compound's structure allows for various interactions with proteins and enzymes, which can modulate biological responses.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties due to the presence of the phenolic moiety. Phenolic compounds are known for their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that similar tyrosine derivatives can donate hydrogen atoms to free radicals, leading to enhanced radical scavenging abilities .

2. Neurotransmitter Precursor

As a derivative of L-tyrosine, this compound may play a role in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. These neurotransmitters are crucial for various neurological functions, including mood regulation and cognitive processes. Research indicates that tyrosine supplementation can improve cognitive control functions under stressful conditions .

3. Antimicrobial Properties

Recent studies have indicated that certain tyrosine derivatives possess antimicrobial activity. The modification with DNP groups may enhance this property by increasing the compound's ability to interact with microbial cell membranes or inhibit essential microbial enzymes .

Case Study: Neuro-Cognitive Effects

A study explored the effects of L-tyrosine on cognitive performance in adolescents with anorexia nervosa and healthy peers. Participants received L-tyrosine supplementation, leading to significant increases in blood tyrosine levels and improvements in cognitive tasks related to response inhibition and working memory . Although this compound was not directly tested, the findings suggest that derivatives of L-tyrosine could similarly influence cognitive functions.

Research Findings Table

The mechanisms underlying the biological activities of this compound include:

- Radical Scavenging : The phenolic hydroxyl group can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Modulation : By interacting with enzymes involved in neurotransmitter synthesis, this compound may enhance the production of catecholamines.

- Membrane Interaction : The DNP groups may facilitate interactions with microbial membranes, leading to antimicrobial effects.

Eigenschaften

CAS-Nummer |

1694-93-5 |

|---|---|

Molekularformel |

C21H15N5O11 |

Molekulargewicht |

513.4 g/mol |

IUPAC-Name |

(2S)-2-(2,4-dinitroanilino)-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic acid |

InChI |

InChI=1S/C21H15N5O11/c27-21(28)17(22-16-7-3-13(23(29)30)10-18(16)25(33)34)9-12-1-5-15(6-2-12)37-20-8-4-14(24(31)32)11-19(20)26(35)36/h1-8,10-11,17,22H,9H2,(H,27,28)/t17-/m0/s1 |

InChI-Schlüssel |

XLKWITSYWZVKMC-KRWDZBQOSA-N |

SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

1694-93-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.